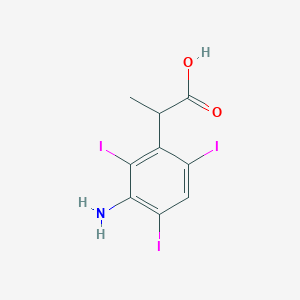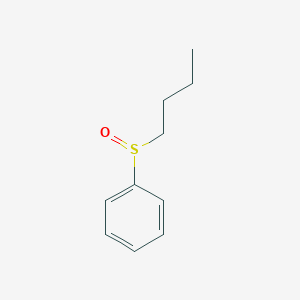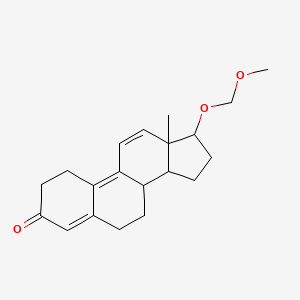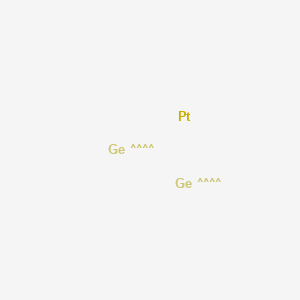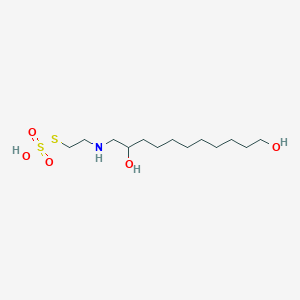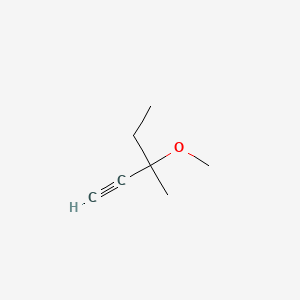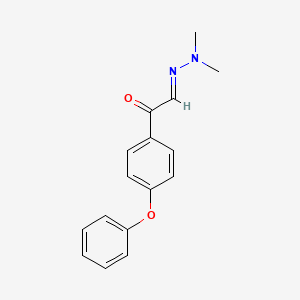
p-Phenoxyphenylglyoxal N,N-dimethylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Phenoxyphenylglyoxal N,N-dimethylhydrazone is an organic compound with the molecular formula C16H16N2O2. It is a derivative of glyoxal and is characterized by the presence of a phenoxyphenyl group and a dimethylhydrazone moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Phenoxyphenylglyoxal N,N-dimethylhydrazone typically involves the reaction of p-phenoxyphenylglyoxal with N,N-dimethylhydrazine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of a hydrazone linkage between the glyoxal and the dimethylhydrazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
p-Phenoxyphenylglyoxal N,N-dimethylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to amines.
Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
p-Phenoxyphenylglyoxal N,N-dimethylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of p-Phenoxyphenylglyoxal N,N-dimethylhydrazone involves its interaction with molecular targets through its hydrazone moiety. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Formaldehyde dimethylhydrazone
- Acetaldehyde N,N-dimethylhydrazone
- N-nitrosodimethylamine
Uniqueness
p-Phenoxyphenylglyoxal N,N-dimethylhydrazone is unique due to its phenoxyphenyl group, which imparts distinct chemical and physical properties compared to other hydrazones. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
24346-20-1 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(2E)-2-(dimethylhydrazinylidene)-1-(4-phenoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16N2O2/c1-18(2)17-12-16(19)13-8-10-15(11-9-13)20-14-6-4-3-5-7-14/h3-12H,1-2H3/b17-12+ |
InChI Key |
AHGTVVKFAJFTJE-SFQUDFHCSA-N |
Isomeric SMILES |
CN(C)/N=C/C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CN(C)N=CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)
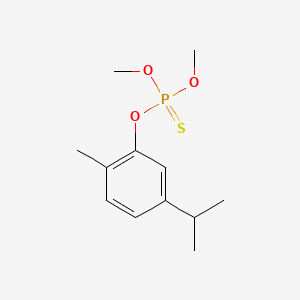
![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)
